molecular formula C6H15NO B13391182 2-(Ethylamino)butan-1-ol

2-(Ethylamino)butan-1-ol

Cat. No.: B13391182
M. Wt: 117.19 g/mol
InChI Key: BMTAVLCPOPFWKR-UHFFFAOYSA-N
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Description

2-(Ethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral compound, meaning it has a non-superimposable mirror image. This compound is known for its various chemical and biological properties, making it a subject of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)butan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,2-dihaloethane with chirally pure (S)-2-amino-1-butanol. This reaction typically requires a solvent such as acetonitrile and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylamino)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)butan-1-ol is unique due to its chiral nature and the presence of both hydroxyl and ethylamino functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

2-(ethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAVLCPOPFWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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